1,4-Dideuterionaphthalene

Overview

Description

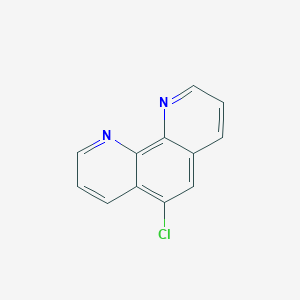

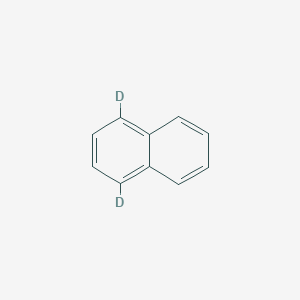

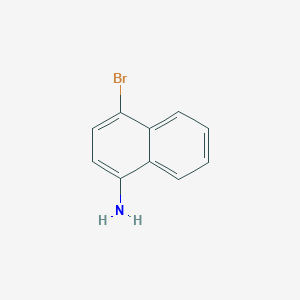

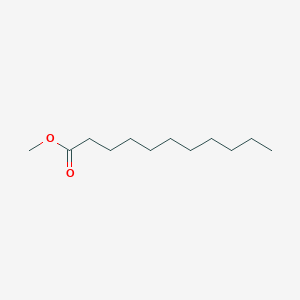

1,4-Dideuterionaphthalene is a derivative of naphthalene, where two hydrogen atoms are replaced by deuterium atoms at the 1 and 4 positions . It has a molecular formula of C10H6D2 and a molecular weight of 130.2 .

Molecular Structure Analysis

The molecular structure of 1,4-Dideuterionaphthalene is similar to that of naphthalene, with the exception of the two deuterium atoms at the 1 and 4 positions . The presence of these deuterium atoms could potentially influence the compound’s reactivity and physical properties.Scientific Research Applications

Radical Cation Analysis

The radical cations of naphthalene and its 1,4-dideutero derivative have been studied using ESR and ENDOR spectroscopy. This research focuses on the hyperfine anisotropy tensors and isotropic coupling constants, offering insights into the behavior of these compounds at the molecular level (Gerson & Qin, 1988).

Synthesis Methods

There has been research into synthesizing variants of 1,4-Dideuterionaphthalene, specifically 1,4,5,8-Tetradeuterionaphthalene. This synthesis involves processes like bromination, debromination, and modified Sandmeyer reactions, highlighting the chemical manipulation of the naphthalene structure (Renaud & Leitch, 1965).

Reduction Studies

Studies have explored the reduction of naphthalene and its derivatives, including 1,4-dideuterionaphthalene, with lithium in liquid ammonia. This research has implications for understanding the reaction mechanisms and isomerization processes in naphthalene reductions (Nieuwstad & Bekkum, 1972).

Molecular Vibrations Analysis

Spectroscopic studies of 1,4-dihydronaphthalene in ground and excited electronic states have been conducted. These studies use techniques like infrared, Raman, ultraviolet, and laser-induced fluorescence spectroscopy, contributing to our understanding of molecular vibrations and electronic states (Rishard et al., 2009).

ENDOR Measurements

ENDOR measurements of the photo-excited triplet state of 1,4-dideuterionaphthalene have been reported. This research helps in determining hyperfine interaction constants, spin densities, and the axis of the hyperfine tensor, providing deeper insights into the photochemical behavior of these molecules (Ehret & Wolf, 1968).

NMR Spectroscopy of Rings

NMR spectroscopy of 1,4-dideuterionaphthalene and related compounds has been analyzed to understand coupling constants and chemical shifts. This research offers valuable information on the π-electron structure in unsaturated rings, which is essential for chemical analysis and design (Pawliczek & Günther, 1970).

Electrolysis and Reduction Studies

Research on the electro-reduction of naphthalene has been conducted, with findings indicating the formation of 1,4-dihydronaphthalene. This study is significant for understanding the electrochemical behavior of naphthalene derivatives (Misono et al., 1968).

Catalytic Dehydrogenation Studies

Studies on the naphthalene radical anion have provided new insights into catalytic C–H bond activation, with applications in selective room temperature dehydrogenation and isomerization reactions (Fochi & Nucci, 1991).

Substrate-Isotope Effects on Kinetics

Research on the acid rearrangement of 1,1'-hydrazonaphthalene and its dideutero- derivatives has revealed significant substrate-isotope effects on kinetics and products, which is critical for understanding reaction mechanisms in organic chemistry (Banthorpe et al., 1962).

properties

IUPAC Name |

1,4-dideuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-KCZCTXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)